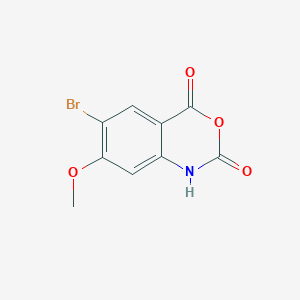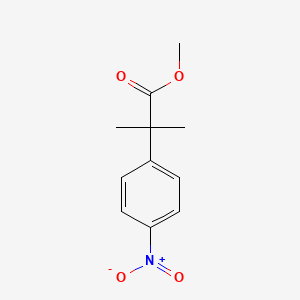![molecular formula C18H16O4 B2399103 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid CAS No. 307552-52-9](/img/structure/B2399103.png)
2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid: is an organic compound with the molecular formula C18H16O4 and a molecular weight of 296.326 g/mol . This compound belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid typically involves the following steps :
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Attachment of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be attached through an etherification reaction using 2-methylbenzyl bromide and a base such as potassium carbonate.
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Benzyloxy-2-methyl-benzofuran-3-carboxylic acid
- 5-[(3-Bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid
- 2-Methyl-5-(2-methyl-benzoyloxy)-benzofuran-3-carboxylic acid ethyl ester
Uniqueness
2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-5-3-4-6-13(11)10-21-14-7-8-16-15(9-14)17(18(19)20)12(2)22-16/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSGXGXAOCWZNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2399025.png)
![3-Methoxyspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2399026.png)
![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)





![N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2399037.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399042.png)

